1H-Imidazole-4-carbonitrile
Overview
Description
1H-Imidazole-4-carbonitrile is a heterocyclic organic compound that features a five-membered ring containing three carbon atoms and two nitrogen atoms. This compound is part of the imidazole family, which is known for its significant role in various biological and chemical processes. The presence of a nitrile group at the fourth position of the imidazole ring distinguishes this compound from other imidazole derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Imidazole-4-carbonitrile can be synthesized through several methods. One common approach involves the oxidation of 4-hydroxymethyl imidazole to obtain 1H-imidazole-4-formaldehyde. This intermediate then undergoes an oximation reaction to form 4-methoximino imidazole, which is subsequently dehydrated to yield this compound . The reaction conditions typically involve the use of solvents such as methanol, pyridine, or ethanol, and the process is carried out at ambient temperatures to minimize energy consumption and environmental impact .
Industrial Production Methods: For industrial-scale production, the process is optimized to ensure high yield and cost-effectiveness. The raw materials used are readily available, and the reaction steps are designed to avoid the need for purification of intermediates, thereby reducing waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions: 1H-Imidazole-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole-4-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group, resulting in the formation of 1H-imidazole-4-amine.
Substitution: The nitrile group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Imidazole-4-carboxylic acid derivatives.
Reduction: 1H-Imidazole-4-amine.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Scientific Research Applications
1H-Imidazole-4-carbonitrile has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and as a ligand in coordination chemistry.
Medicine: It has potential therapeutic applications, including as an intermediate in the synthesis of pharmaceutical agents.
Industry: The compound is utilized in the production of agrochemicals and dyes
Mechanism of Action
The mechanism by which 1H-Imidazole-4-carbonitrile exerts its effects involves its interaction with various molecular targets. The nitrile group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity to enzymes and receptors. These interactions can modulate biological pathways, making the compound useful in drug design and development .
Comparison with Similar Compounds
- 1H-Imidazole-4-carboxylic acid
- 1H-Imidazole-4-amine
- 2-Amino-1H-imidazole-4,5-dicarbonitrile
Uniqueness: 1H-Imidazole-4-carbonitrile is unique due to the presence of the nitrile group, which imparts distinct chemical reactivity and biological activity compared to other imidazole derivatives. This makes it a valuable compound in various synthetic and research applications .
Properties
IUPAC Name |
1H-imidazole-5-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3N3/c5-1-4-2-6-3-7-4/h2-3H,(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWVGXXPWOYZODV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=N1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90340407 | |
Record name | 1H-Imidazole-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90340407 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
93.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57090-88-7 | |
Record name | 1H-Imidazole-5-carbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=57090-88-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Imidazole-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90340407 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H-Imidazole-5-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.133.490 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 1H-Imidazole-4-carbonitrile in organic synthesis?
A1: this compound serves as a versatile building block for synthesizing various nitrogen-containing heterocycles. For instance, it acts as a precursor to 9-phenyl-9H-purin-6-amine derivatives, a class of compounds with potential biological activity [, ]. This synthesis involves reacting this compound with triethyl orthoformate and acetic anhydride, followed by treatment with ammonia [].
Q2: Are there alternative synthetic routes to access 9-phenyl-9H-purin-6-amine derivatives from this compound?
A2: Yes, a study explored the reaction of 5-amino-1-phenyl-1H-imidazole-4-carbonitrile (a derivative of this compound) with triethyl orthoformate and acetic anhydride, yielding the desired 9-phenyl-9H-purin-6-amine derivatives [].
Q3: Can this compound participate in reactions beyond purine synthesis?
A3: Absolutely. It displays reactivity towards various electrophiles. For example, it reacts with aldehydes, ketones, and isocyanates to produce imidazo[1,2-a]quinoxalines through a 6-endo-trig cyclization pathway []. Interestingly, reacting it with triethyl orthoformate or carbonyldiimidazole leads to benzo[f]imidazo[1,5-a][1,3,5]triazepines via a 7-exo-trig cyclization, highlighting its versatile reactivity [].
Q4: How does the structure of this compound dictate its reactivity?
A4: The presence of the amino group at position 5 and the carbonitrile group at position 4 significantly influences the reactivity of this compound. These groups can participate in various reactions, including cyclizations and nucleophilic additions, making it a valuable synthon for constructing diverse heterocyclic scaffolds.
Q5: Have computational studies been employed to understand the reactivity of this compound?
A5: Yes, Density Functional Theory (DFT) calculations have been instrumental in rationalizing the regioselectivity observed in reactions of this compound derivatives []. These studies shed light on the mechanistic aspects of ring cyclization processes and the factors influencing the formation of 6- versus 7-membered rings.
Q6: Has the crystal structure of this compound been elucidated?
A6: Yes, single-crystal X-ray analysis confirmed the existence of this compound exclusively in its designated isomeric form []. The crystal packing reveals a non-centrosymmetric arrangement with an appreciable dipole moment, potentially making it suitable for non-linear optical applications [].
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